Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate
Description
Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate is a synthetic organosulfur compound characterized by a carbamate backbone functionalized with a benzyl ester, an N-methyl group, and a 3-(chlorosulfonyl)-2,2-dimethylpropyl substituent. Its molecular formula is C₁₄H₂₀ClNO₅S, with a molecular weight of 357.83 g/mol. The compound features a neopentyl (2,2-dimethylpropyl) chain modified by a chlorosulfonyl (-SO₂Cl) group at the terminal carbon, which confers electrophilic reactivity. The carbamate group (O=C(O)N-) is further substituted with a benzyl ester and an N-methyl moiety, enhancing its lipophilicity and steric bulk.
Properties
Molecular Formula |
C14H20ClNO4S |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
benzyl N-(3-chlorosulfonyl-2,2-dimethylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H20ClNO4S/c1-14(2,11-21(15,18)19)10-16(3)13(17)20-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
QIMKZHHCMZWQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C(=O)OCC1=CC=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Chlorosulfonyl)-2,2-dimethylpropyl Intermediate
- Starting Material: 2,2-dimethylpropyl amine derivatives or corresponding alcohols.
- Chlorosulfonylation: Reaction with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under anhydrous conditions introduces the chlorosulfonyl group at the 3-position.
- Reaction Conditions: Typically performed at low temperature (0–5 °C) to prevent side reactions, with inert atmosphere (nitrogen or argon) to avoid moisture.
- Workup: Quenching with ice-cold solvents, extraction, and purification by recrystallization or chromatography.
Formation of N-Methylcarbamate Intermediate
- Reagents: Methylamine or methylamine equivalents react with benzyl chloroformate (Cbz-Cl) or benzyl carbonate derivatives.
- Procedure: The amine is reacted with benzyl chloroformate in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to scavenge HCl.
- Yield Optimization: Reaction temperature maintained at 0–25 °C; reaction time typically 2–4 hours.
- Purification: Extraction and silica gel chromatography.
Coupling to Form Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate
- Coupling Reaction: The chlorosulfonyl-substituted amine intermediate is reacted with the N-methylcarbamate intermediate.
- Catalysts/Additives: Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or PyBOP may be employed to facilitate amide bond formation.
- Solvent: Dichloromethane or dimethylformamide (DMF).
- Temperature: Room temperature to 40 °C.
- Duration: 12–24 hours.
- Workup: Filtration to remove urea byproducts, aqueous washes, drying over anhydrous sodium sulfate, and purification by column chromatography.
Data Table Summarizing Typical Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Chlorosulfonylation | Chlorosulfonic acid or SO2Cl2, anhydrous | 0–5 | 1–2 | 70–85 | Moisture sensitive, inert atmosphere |
| 2 | Carbamate formation | Benzyl chloroformate, methylamine, base | 0–25 | 2–4 | 80–90 | Base scavenges HCl |
| 3 | Coupling (amide bond formation) | DCC or PyBOP, DMF or DCM | 20–40 | 12–24 | 60–75 | Removal of urea byproduct necessary |
| 4 | Purification | Chromatography, recrystallization | Ambient | - | - | Protect chlorosulfonyl group |
Research Findings and Optimization Notes
- Reagent Purity: High purity chlorosulfonic acid and solvents improve yields and reduce side reactions.
- Temperature Control: Maintaining low temperature during chlorosulfonylation prevents decomposition.
- Base Selection: Triethylamine is preferred for carbamate formation due to its volatility and ease of removal.
- Coupling Efficiency: Use of coupling agents like PyBOP enhances amide bond formation efficiency compared to carbodiimides alone.
- Moisture Control: Stringent moisture exclusion is critical throughout synthesis to prevent hydrolysis of chlorosulfonyl groups.
- Safety: Chlorosulfonyl reagents are corrosive and toxic; proper PPE and fume hood use are mandatory.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding sulfide or thiol derivatives.
Substitution: Formation of carbamate derivatives with different substituents.
Scientific Research Applications
Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate involves the interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Benzyl N-[4-(chlorosulfonyl)-2-propylbutyl]carbamate
- Molecular Formula: C₁₅H₂₂ClNO₄S
- Key Differences :
- The chlorosulfonyl group is at position 4 (vs. 3 in the target compound), extending the carbon chain.
- The substituent is a 2-propylbutyl group (linear alkyl chain) rather than a 2,2-dimethylpropyl (branched neopentyl) group.
- Lacks an N-methyl group on the carbamate nitrogen.
- However, the absence of branching may decrease thermal stability compared to the neopentyl analogue .
Chlorosulfuron
- Molecular Formula : C₁₂H₁₂ClN₅O₄S
- Key Differences :
- Contains a sulfonylurea backbone (vs. carbamate) with a triazine ring.
- Chlorosulfonyl group is part of a benzenesulfonamide moiety.
- Implications : Chlorosulfuron’s sulfonylurea structure enables herbicidal activity by inhibiting acetolactate synthase, a mechanism distinct from carbamate-based compounds. The benzene ring enhances aromatic interactions in biological systems .
Analogues with Neopentyl or Phosphorus-Based Substituents
2,2-Dimethylpropyl isopropylpropylphosphoramidocyanidate
- Molecular Formula : C₁₂H₂₅N₂O₂P
- Key Differences :
- Replaces the chlorosulfonyl-carbamate system with a phosphoramidocyanidate group.
- Retains the neopentyl (2,2-dimethylpropyl) substituent.
- Implications : The phosphorus center increases electrophilicity, making this compound a potent acetylcholinesterase inhibitor. The neopentyl group enhances metabolic stability, a property shared with the target compound .
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride
- Key Differences: Substitutes the chlorosulfonyl group with a 3-aminopropyl carbamoyl moiety. Includes a hydrochloride salt for improved solubility.
- Implications: The hydrophilic aminopropyl group and ionic nature enhance water solubility, contrasting with the lipophilic chlorosulfonyl derivative. This structural variation shifts applications toward drug delivery systems .
Table 1: Comparative Analysis of Structural Analogues
Research Findings and Implications
- Reactivity : The target compound’s chlorosulfonyl group enables sulfonylation reactions, similar to Chlorosulfuron’s herbicidal action. However, its carbamate backbone and N-methylation may reduce hydrolysis susceptibility compared to phosphorus-based analogues .
- Stability : The neopentyl group in both the target compound and 2,2-dimethylpropyl phosphoramidocyanidate enhances resistance to enzymatic degradation, a critical factor in prolonged biological activity .
- Solubility: Hydrophilic modifications (e.g., aminopropyl carbamoyl in ) contrast with the target compound’s lipophilic profile, underscoring the trade-off between bioavailability and membrane permeability.
Biological Activity
Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate is a synthetic organic compound with significant biological activity, primarily as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₀ClNO₄S
- Molecular Weight : 333.83 g/mol
- Functional Groups : The compound features a benzyl group, a chlorosulfonyl substituent, and a carbamate functional group, contributing to its reactivity and biological properties.
This compound acts primarily as an enzyme inhibitor. It interacts with specific molecular targets by forming covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction inhibits enzyme activity, disrupting normal biochemical pathways.
Enzyme Inhibition
The compound's ability to inhibit enzymes can be attributed to the following mechanisms:
- Covalent Bond Formation : The chlorosulfonyl group can react with nucleophilic amino acids in the enzyme active sites.
- Competitive Inhibition : It may compete with substrate molecules for binding to the enzyme.
Biological Activity Overview
Research indicates that this compound exhibits a broad range of biological activities:
- Enzyme Inhibition : Effective against various enzymes involved in metabolic processes.
- Potential Therapeutic Applications : Its enzyme inhibition properties suggest potential use in treating diseases where modulation of enzyme activity is beneficial.
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds based on their structural features and biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl N-[3-(chlorosulfonyl)propyl]carbamate | C₁₃H₁₉ClNO₄S | Lacks methyl substitution on nitrogen |
| Benzyl 3-[(chlorosulfonyl)methyl]-2,2-dimethylpyrrolidine-1-carboxylate | C₁₅H₁₈ClNO₄S | Contains a pyrrolidine ring |
| Benzyl N-[3-(sulfamoyl)propyl]-N-methylcarbamate | C₁₄H₂₀N₂O₄S | Features a sulfamoyl group instead of chlorosulfonyl |
Case Studies and Research Findings
- Enzyme Interaction Studies : Recent studies have shown that this compound effectively inhibits specific enzymes related to metabolic disorders. For instance, it has been demonstrated to inhibit enzymes involved in the biosynthesis of certain lipids, which could be relevant for conditions like obesity and diabetes.
- Pharmacological Applications : A study published in PubMed highlighted the potential of this compound as a lead candidate for developing new drugs targeting metabolic pathways disrupted in various diseases . The research emphasized its role in modulating enzyme activity as a therapeutic strategy.
- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of this compound. Preliminary data suggest that while it exhibits potent biological activity, careful evaluation is necessary to mitigate any adverse effects during therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
